Enhanced Inhibitory Potency in BPTI-Chymotrypsin System
In a direct head-to-head comparison within the same experimental system, the incorporation of (S)-2-amino-4,4-difluorobutanoic acid (DfeGly) at the P1 position of bovine pancreatic trypsin inhibitor (BPTI) resulted in a Ki value of 68 ± 9 nM against α-chymotrypsin. This represents a 20-fold improvement in potency compared to the non-fluorinated analog, 2-aminobutyric acid (Abu), which exhibited a Ki of 1.37 ± 0.17 μM [1]. Furthermore, the difluoro variant (DfeGly) demonstrated superior potency over the monofluoro (MfeGly, Ki = 0.34 ± 0.07 μM) and trifluoro (TfeGly, Ki = 0.44 ± 0.12 μM) analogs, establishing it as the most effective fluorinated variant in this series [1].
| Evidence Dimension | Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | 68 ± 9 nM |
| Comparator Or Baseline | Non-fluorinated analog (Abu): 1.37 ± 0.17 μM; Monofluoro analog (MfeGly): 0.34 ± 0.07 μM; Trifluoro analog (TfeGly): 0.44 ± 0.12 μM |
| Quantified Difference | 20-fold lower Ki vs. non-fluorinated Abu; 5-fold lower Ki vs. MfeGly; 6.5-fold lower Ki vs. TfeGly |
| Conditions | BPTI variant K15DfeGly in complex with bovine α-chymotrypsin; Ki determined by Cheng-Prusoff equation from IC50 values measured via enzymatic assay. |
Why This Matters
This quantitative potency advantage demonstrates that the difluoro motif is not simply a generic fluorination strategy but a specific, optimized substitution pattern for achieving high-affinity binding in this protease system, guiding rational selection for inhibitor design.
- [1] Leppkes, J., Dimos, N., Loll, B., Hohmann, T., Dyrks, M., Wieseke, A., Keller, B.G., Koksch, B. Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin. RSC Chem. Biol. 2022, 3, 773-782. View Source
